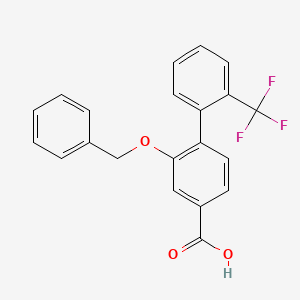

2-Benzyloxy-2'-trifluoromethyl-biphenyl-4-carboxylic acid

Beschreibung

2-Benzyloxy-2'-trifluoromethyl-biphenyl-4-carboxylic acid is a biphenyl-based compound featuring a benzyloxy group (OCH₂C₆H₅) at position 2 of the first benzene ring, a trifluoromethyl (CF₃) group at position 2′ of the second ring, and a carboxylic acid (-COOH) at position 4 of the first ring.

Eigenschaften

IUPAC Name |

3-phenylmethoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3O3/c22-21(23,24)18-9-5-4-8-16(18)17-11-10-15(20(25)26)12-19(17)27-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJNVPAJKSLLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions tailored for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyloxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Benzyloxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Benzyloxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzyloxy group may influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Positioning and Functional Groups

- Target Compound : Benzyloxy (position 2), trifluoromethyl (position 2′), carboxylic acid (position 4).

- 4′-{[(Benzyloxy)carbonyl]amino}-5-fluoro-2-biphenylcarboxylic acid (): Carboxylic acid at position 2, [(benzyloxy)carbonyl]amino group at 4′, fluorine at position 5.

- 4'-(5,6-Substituted-2-Trifluoromethyl-Benzoimidazol-1-Ylmethyl)-Biphenyl-2-Carboxylic Acid ():

- 3'-(Benzyloxy)-2-Fluoro-[1,1'-Biphenyl]-4-Carboxylic Acid ():

Physicochemical Properties

*Estimated data for the target compound based on structural analogs.

- Trifluoromethyl vs. Fluorine : The CF₃ group in the target compound increases molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., , MW 322.33) .

- Carboxylic Acid Positioning : The carboxylic acid at position 4 (common in all compounds) enhances polarity but may reduce membrane permeability compared to esterified derivatives.

Pharmacological Activity

- Compound : Demonstrated potent antihypertensive activity (surpassing Losartan) due to angiotensin II receptor antagonism, attributed to the benzimidazole-trifluoromethyl motif .

- Instead, the trifluoromethyl group could enhance metabolic stability in drug design contexts.

Data Tables

Table 1: Structural and Functional Group Comparison

Biologische Aktivität

2-Benzyloxy-2'-trifluoromethyl-biphenyl-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure with a benzyloxy group, a trifluoromethyl group, and a carboxylic acid functional group. These structural features contribute to its unique chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that biphenyl derivatives exhibit significant anticancer properties. A study on similar compounds has shown that modifications in the biphenyl structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups like trifluoromethyl have been associated with increased potency against tumor growth, likely due to their ability to interact with cellular targets involved in proliferation and apoptosis .

The proposed mechanisms of action for 2-Benzyloxy-2'-trifluoromethyl-biphenyl-4-carboxylic acid include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression by inducing DNA damage and activating checkpoint kinases such as Chk1 and Chk2 .

- Induction of Apoptosis : The compound may activate apoptotic pathways through caspase activation, leading to programmed cell death in malignant cells .

- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-κB and MAPK, which are crucial for cell survival and inflammation .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to 2-Benzyloxy-2'-trifluoromethyl-biphenyl-4-carboxylic acid can effectively inhibit the growth of cancer cell lines, including bladder cancer cells. These studies often utilize assays like MTT or XTT to quantify cell viability post-treatment .

- In Vivo Studies : Animal models have been employed to assess the efficacy of these compounds in reducing tumor size. For instance, studies involving nude mice have shown that treatment with related compounds resulted in significant tumor growth inhibition compared to control groups .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.